Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It belongs to the 14-membered ring macrolide class, known for their broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. [, ] Roxithromycin is primarily used in scientific research to study its antimicrobial effects, anti-inflammatory properties, and potential therapeutic applications beyond its role as an antibiotic.
Roxithromycin originates from erythromycin, which is produced by the fermentation of Saccharopolyspora erythraea. The modification process involves converting the C9 carbonyl group into an oxime, enhancing its stability against acidic conditions. This alteration increases its lipophilicity compared to erythromycin, allowing for improved absorption and distribution in the body .
The synthesis of roxithromycin can be achieved through various methods, with one notable approach involving the reaction of erythromycin oxime with methyl chloride methyl ether under alkaline conditions. The key steps in this synthesis include:
Roxithromycin has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. The molecular formula is C41H76N2O15, and its structure includes:
Recent studies utilizing solid-state nuclear magnetic resonance spectroscopy have provided insights into the dynamics of roxithromycin's molecular structure, revealing how various functional groups influence its behavior and interactions .
Roxithromycin participates in several chemical reactions relevant to its pharmacological activity:
The primary mechanism of action for roxithromycin involves:
Research indicates that roxithromycin demonstrates greater efficacy than erythromycin due to its enhanced stability and lipophilicity, which improve tissue penetration and bioavailability .
Roxithromycin exhibits several notable physical and chemical properties:
These properties contribute significantly to its clinical effectiveness in treating infections .
Roxithromycin has diverse applications in medicine:
Roxithromycin is classified as a 14-membered macrolide antibiotic, belonging to the larger family of polyketide-derived antimicrobial agents characterized by a macrocyclic lactone ring core structure. Chemically designated as (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-10-(2,4,7-trioxa-1-azaoctan-1-ylidene)-1-oxacyclotetradecan-2-one, it shares the fundamental erythromycin scaffold but incorporates critical modifications [4] [8]. The molecule consists of a macrocyclic lactone ring attached to two deoxysugar moieties: desosamine (containing a dimethylamino group) and cladinose (a neutral sugar) [3] [8]. Roxithromycin's defining structural feature is the presence of a 9-[O-(2-methoxyethoxy)methyl]oxime side chain at the C9 position of the lactone ring, replacing the native carbonyl group found in erythromycin [3] [5]. This modification confers greater acid stability compared to erythromycin while maintaining the essential ribosomal binding pharmacophore required for antibacterial activity [3].
The molecular formula of roxithromycin is C₄₁H₇₆N₂O₁₅, with a molar mass of 837.058 g·mol⁻¹ [4]. Its increased lipophilicity (ClogP=3.51) relative to erythromycin significantly influences its pharmacokinetic behavior, enhancing tissue penetration and cellular uptake [3]. Unlike azithromycin (a 15-membered azalide), roxithromycin retains the 14-membered ring structure characteristic of the erythromycin-derived macrolides. It is a monocationic molecule at physiological pH due to the dimethylamino group on the desosamine sugar, contrasting with the dicationic nature of azithromycin, which possesses an additional amino group on the lactone ring [3].
Roxithromycin emerged from systematic efforts to overcome the significant limitations of erythromycin, particularly its acid lability and poor oral bioavailability. Erythromycin undergoes acid-catalyzed degradation in the stomach, forming inactive 9,12- and 6,9-hemiketal derivatives that compromise its efficacy [5]. In the late 1970s, researchers at the French pharmaceutical company Roussel Uclaf pursued chemical modifications at the C9 position to block this degradation pathway [2] [4].
The synthetic strategy focused on converting the C9 carbonyl to an oxime ether derivative. This approach yielded roxithromycin (initially designated RU 28965), where the C9 oxime is further functionalized with a 2-methoxyethoxymethyl (MEM) side chain [2] [3]. This structural modification proved highly effective for several reasons:
Roxithromycin represented a successful example of rational drug design within the macrolide class. It was specifically engineered to resist acid degradation without requiring enteric coating and to provide improved pharmacokinetic properties over its progenitor, erythromycin, and other first-generation macrolides [2] [3] [5]. Unlike prodrug strategies (e.g., erythromycin estolate or ethylsuccinate), roxithromycin itself is the active compound and does not revert to erythromycin under physiological conditions [3].
Roxithromycin was patented in 1980 by Roussel Uclaf, marking the formal beginning of its development pathway [4]. After extensive preclinical and clinical evaluation demonstrating its improved acid stability and pharmacokinetic profile, it received initial regulatory approval in 1987 [4] [7]. This approval made it one of the earliest semi-synthetic "second-generation" macrolides to reach the market, alongside clarithromycin, offering significant therapeutic advantages over erythromycin.
Global adoption followed, although distribution patterns varied significantly by region. Roxithromycin became commercially available under numerous brand names, including Rulide and Biaxsig, in several key markets [4]:
Notably, roxithromycin was not approved for use in the United States. Its adoption elsewhere was driven by its favorable profile: high oral bioavailability (72-85%), prolonged elimination half-life (approximately 11-12 hours) enabling once- or twice-daily dosing, and efficacy comparable to reference antibiotics in treating respiratory, urinary, and soft tissue infections [3] [4]. Studies highlighted its exceptional tissue penetration and intracellular activity, particularly relevant for combating pathogens like Legionella pneumophila, against which it demonstrated lower minimum inhibitory concentrations (MICs) than some other macrolides [2] [4].
Table 1: Key Properties Influencing Roxithromycin's Clinical Adoption
Property | Erythromycin | Roxithromycin | Significance of Improvement |
---|---|---|---|
Acid Stability | Low (Rapid degradation) | High | Eliminated need for enteric coating; improved reliability of oral absorption |
Oral Bioavailability (%) | ~30-40% | 72-85% | Higher plasma concentrations achieved with lower doses; reduced inter-individual variability |
Plasma Half-life (hours) | ~1.5-2 hours | ~11-12 hours | Enabled once- or twice-daily dosing (e.g., 150 mg twice daily) vs. QID dosing for erythromycin |
Tissue Penetration | Moderate | High | Enhanced efficacy against intracellular pathogens and infections in deep tissues |
A significant milestone in its therapeutic application was the recognition of its utility beyond direct antibacterial effects. Clinical and experimental data indicated potential immunomodulatory properties, contributing to its investigation and use in conditions like diffuse panbronchiolitis, where long-term administration demonstrated efficacy, possibly linked to anti-inflammatory effects on phagocytes [7]. Despite the later development of third-generation macrolides (ketolides like telithromycin) designed to overcome emerging resistance, roxithromycin maintained a role in therapeutic regimens in countries where approved, benefiting from its established efficacy and tolerability profile for specific indications [5] [7].
Structural studies using advanced techniques like solid-state nuclear magnetic resonance (SSNMR) have provided deeper insights into the basis of roxithromycin's properties. Research comparing carbon spin-lattice relaxation times (T₁) revealed significantly faster relaxation dynamics for nuclei within the lactone ring and sugar moieties of roxithromycin compared to erythromycin. This enhanced molecular mobility, particularly evident in the desosamine and cladinose sugars, correlates with its increased lipophilicity and may influence its interaction with biological membranes and intracellular accumulation [8]. These atomic-scale investigations offer a structural rationale for the improved pharmacokinetic behavior observed clinically.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8